molecular formula C₂₀H₂₆O₄ B033026 (+/-)-Dihydroguaiaretic acid CAS No. 121209-88-9

(+/-)-Dihydroguaiaretic acid

Cat. No.: B033026
CAS No.: 121209-88-9
M. Wt: 330.4 g/mol
InChI Key: ADFOLUXMYYCTRR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Dihydroguaiaretic acid is a synthetic, racemic form of a lignan found in the creosote bush (Larrea tridentata). This compound is a well-characterized inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid pathway responsible for the production of pro-inflammatory leukotrienes. Its potent antioxidant properties, stemming from its ability to scavenge free radicals, make it a valuable pharmacological tool for studying oxidative stress and inflammation-related pathways in cellular and biochemical models. Researchers utilize this compound to investigate the role of leukotrienes in various disease contexts, including asthma, atherosclerosis, and cancer proliferation. Beyond its primary mechanism, it also demonstrates inhibitory effects on other enzymes, such as tyrosinase, expanding its research utility into fields like dermatology and enzymology. This compound serves as a critical reference standard and an active probe for dissecting complex inflammatory cascades and evaluating the therapeutic potential of lipoxygenase inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2S,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLUXMYYCTRR-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121209-88-9, 174291-55-5
Record name Dihydroguaiaretic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121209889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroguaiaretic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174291555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDROGUAIARETIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LDG4N771R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIHYDROGUAIARETIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX8O8A2DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Pharmacology of Dihydroguaiaretic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydroguaiaretic acid (DGA), more commonly known in scientific literature as nordihydroguaiaretic acid (NDGA), is a lignan of significant interest, primarily isolated from the creosote bush (Larrea tridentata).[1][2] Historically used in traditional medicine, modern scientific investigation has unveiled its potent antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse biological activities of DGA. We will dissect its primary molecular targets, delineate the modulation of key signaling pathways, and provide detailed experimental protocols for researchers to investigate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DGA's pharmacology.

Introduction: The Therapeutic Promise of a Natural Lignan

Dihydroguaiaretic acid is a symmetrical molecule characterized by two catechol rings, a structural feature that is central to its biological activity.[2][3] This includes its profound antioxidant capacity, stemming from its ability to scavenge a wide array of reactive oxygen species (ROS), such as peroxynitrite, singlet oxygen, hydroxyl radicals, and superoxide anions.[2][4] The leaves of Larrea tridentata have been a cornerstone of traditional medicine in Mexico and the southwestern United States for treating a multitude of ailments, including cancer, diabetes, and inflammatory conditions.[2][6] While its therapeutic potential is vast, a thorough understanding of its molecular interactions is paramount for its safe and effective clinical translation, especially considering reports of potential renal and hepatic toxicity with chronic use.[7][8]

Primary Molecular Targets of Dihydroguaiaretic Acid

DGA's pleiotropic effects are a consequence of its interaction with multiple molecular targets. The following sections detail the most well-characterized of these interactions.

Lipoxygenase (LOX) Enzymes

One of the earliest and most extensively studied targets of DGA is the family of lipoxygenase (LOX) enzymes.[2] DGA acts as a pan-LOX inhibitor, effectively blocking the synthesis of pro-inflammatory leukotrienes and prostaglandins from arachidonic acid.[4][9] This inhibition is achieved by maintaining the iron in the enzyme's catalytic center in its ferrous (Fe2+) state, thereby breaking the redox cycle necessary for LOX activity.[2] The 5-lipoxygenase (5-LOX) metabolite, 5-hydroxyeicosatetraenoic acid (5-HETE), is a known growth-promoting factor for various cancer cells, and its inhibition by DGA contributes significantly to the compound's anti-cancer effects.[10]

Receptor Tyrosine Kinases (RTKs)

DGA has been shown to directly inhibit the function of several receptor tyrosine kinases that are critical drivers of cancer cell growth and proliferation.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): In breast cancer cells, DGA inhibits the activation of IGF-1R and the downstream phosphorylation of Akt/PKB and the pro-apoptotic protein BAD.[11]

  • c-erbB2/HER2/neu: DGA inhibits the ligand-independent phosphorylation of the HER2/neu receptor, a key oncogene in certain breast cancers.[11]

  • Fibroblast Growth Factor Receptor 3 (FGFR3): Activating mutations in FGFR3 are implicated in skeletal dysplasias and various cancers. DGA has been shown to inhibit the autophosphorylation of activated FGFR3 mutants.[12]

Other Enzymatic and Receptor Targets
  • Cyclooxygenase (COX) Enzymes: In addition to LOX, DGA can also inhibit cyclooxygenase enzymes, further contributing to its anti-inflammatory profile by reducing prostaglandin synthesis.[8][9]

  • Protease-Activated Receptor 2 (PAR2): DGA has been shown to antagonize PAR2, a receptor involved in inflammation and keratinocyte differentiation, suggesting its potential in treating skin conditions like atopic dermatitis.[13]

  • α-Glucosidase and α-Amylase: DGA exhibits inhibitory activity against these carbohydrate-hydrolyzing enzymes, highlighting its potential as an antidiabetic agent.[14][15]

  • Catechol-O-Methyltransferase (COMT): DGA can act as both a substrate and an inhibitor of COMT, an enzyme involved in the metabolism of catecholamines and catechol estrogens.[16]

Modulation of Key Signaling Pathways

The interaction of DGA with its molecular targets triggers a cascade of downstream signaling events, ultimately dictating the cellular response.

Pro-Survival and Proliferative Pathways

DGA exhibits a dual effect on key pro-survival signaling pathways, often in a concentration-dependent manner.

  • PI3K/Akt Pathway: At high concentrations, DGA can inhibit the PI3K/Akt signaling axis, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[2] This inhibition can be mediated by an increase in intracellular ROS and ceramide levels.[2] Conversely, lower micromolar concentrations have been reported to activate this pathway in some contexts.[2]

  • MAPK Pathways (ERK1/2, p38, JNK): Similar to the PI3K/Akt pathway, DGA's effect on the MAPK cascades is context-dependent. High concentrations tend to be inhibitory, contributing to its pro-apoptotic effects in cancer cells.[2] For instance, DGA has been shown to reduce the levels of phospho-JNK and phospho-c-JUN, preventing neuronal apoptosis.[2][9]

Oxidative Stress and Anti-inflammatory Pathways
  • Nuclear Factor Erythroid 2-related Factor 2 (NRF2): DGA is a known activator of the NRF2-mediated antioxidant response.[2][9] By potentially modifying specific cysteine residues on KEAP1, the primary negative regulator of NRF2, DGA leads to NRF2 stabilization, nuclear translocation, and the subsequent expression of a battery of cytoprotective genes.[9]

  • Transforming Growth Factor-beta (TGF-β)/Smad Pathway: DGA has been found to inhibit TGF-β activity by blocking the phosphorylation and nuclear translocation of Smad2, a key mediator of TGF-β signaling.[17]

The intricate interplay of these signaling pathways is visualized in the diagram below.

DGA_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DGA Dihydroguaiaretic Acid (DGA) RTKs RTKs (IGF-1R, HER2, FGFR3) DGA->RTKs Inhibition PAR2 PAR2 DGA->PAR2 Antagonism LOX LOX DGA->LOX Inhibition COX COX DGA->COX Inhibition NRF2_KEAP1 NRF2-KEAP1 Complex DGA->NRF2_KEAP1 Activation ROS ROS DGA->ROS Scavenging GrowthFactors Growth Factors (e.g., IGF-1) GrowthFactors->RTKs Activation TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Activation PI3K PI3K RTKs->PI3K MAPK MAPK (ERK, p38, JNK) RTKs->MAPK Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation Akt Akt PI3K->Akt GeneExpression Gene Expression (Antioxidant, Anti-inflammatory, Pro-apoptotic) Akt->GeneExpression Modulation MAPK->GeneExpression Modulation KEAP1 KEAP1 NRF2 NRF2 NRF2_KEAP1->NRF2 Release p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 NRF2->GeneExpression p_Smad2_3->GeneExpression

Caption: DGA's multifaceted signaling modulation.

Quantitative Data Summary

The biological effects of DGA have been quantified in numerous studies. The following table summarizes key quantitative data related to its inhibitory activities.

Target/ProcessCell Line/SystemIC50 ValueReference
IGF-1 Stimulated GrowthBreast Cancer Cells~30 µM[11]
5-LipoxygenaseVariousMicromolar to sub-micromolar[2]
α-GlucosidaseIn vitro4.10 ± 0.30 µM[14]
α-AmylaseIn vitro82.54 ± 0.41 µM[14]
Cell Growth (SKBR3)Human Breast Cancer31.09 ± 1.6 µM[18]
Cell Growth (MDA-MB-435)Human Breast Cancer38.8 ± 2.1 µM[18]
TNF-α AntagonismMicroglial Cells8 ± 3 µM[19]
COMT InhibitionIn vitro22.4 µM[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dihydroguaiaretic acid.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of DGA on cancer cell lines.[18]

Objective: To determine the effect of DGA on the viability and proliferation of cultured cells.

Materials:

  • Human cancer cell lines (e.g., SKBR3, MDA-MB-435)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dihydroguaiaretic acid (DGA) stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • DGA Treatment: Prepare serial dilutions of DGA in complete medium. Remove the old medium from the wells and add 100 µL of the DGA-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of DGA.

Caption: Workflow for MTT-based cell viability assay.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is a general guideline for assessing changes in protein phosphorylation and expression levels upon DGA treatment, as described in studies on its effects on RTKs and downstream signaling.[11]

Objective: To determine the effect of DGA on the phosphorylation status and expression levels of key signaling proteins.

Materials:

  • Cultured cells

  • DGA stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with DGA for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Treatment with DGA B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis and Quantification I->J

Caption: Standard workflow for Western blot analysis.

Conclusion and Future Directions

Dihydroguaiaretic acid is a remarkable natural product with a complex and multifaceted mechanism of action. Its ability to target multiple key players in cellular signaling, including LOX enzymes, receptor tyrosine kinases, and critical pro-survival and inflammatory pathways, underscores its significant therapeutic potential. The information and protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological properties of DGA.

Future research should focus on several key areas. A deeper understanding of the structure-activity relationships of DGA and its derivatives could lead to the design of more potent and selective analogs with improved safety profiles. Further elucidation of its effects on epigenetic modifications, such as DNA methylation, could open new avenues for its application in cancer therapy.[18] Finally, well-designed preclinical and clinical studies are essential to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for a range of human diseases.

References

  • Arteaga, S., Andrade-Cetto, A., & Cárdenas, R. (2005). Larrea tridentata (Creosote bush), an abundant plant of Mexican arid zones: a review of its more common traditional uses, biological activity, and chemistry. Journal of Ethnopharmacology, 98(3), 231-235. [Link]

  • Billinsky, J. L., & Krol, E. S. (2008). The ethnopharmacology of Larrea tridentata (creosote bush). Pharmacognosy Reviews, 2(3), 1-13.
  • Floriano-Sánchez, E., Villanueva, C., Medina-Campos, O. N., Rocha, D., Sánchez-González, D. J., Cárdenas-Rodríguez, N., ... & Pedraza-Chaverri, J. (2006). Nordihydroguaiaretic acid is a potent in vitro scavenger of peroxynitrite, singlet oxygen, hydroxyl radical, superoxide anion and hypochlorous acid and prevents in vivo ozone-induced tyrosine nitration in lungs. Free Radical Research, 40(5), 523-533. [Link]

  • Goodman, J., et al. (2010). Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: an update. Medical Science Monitor, 16(5), RA109-RA116. [Link]

  • Hernández-Damián, J., Andérica-Romero, A. C., & Pedraza-Chaverri, J. (2014). Nordihydroguaiaretic acid, a lignan from Larrea tridentata, in renal and hepatic protection. General Pharmacology: The Vascular System, 25(6), 1233-1240.
  • Hurt, K. J., et al. (2005). Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells. Breast Cancer Research and Treatment, 94(1), 37-46. [Link]

  • Hyder, S. M., et al. (2002). Mechanisms of nordihydroguaiaretic acid-induced growth inhibition and apoptosis in human cancer cells. International Journal of Cancer, 98(6), 835-842. [Link]

  • Lee, J. H., et al. (2013). Impact on Inflammation and Recovery of Skin Barrier by Nordihydroguaiaretic Acid as a Protease-Activated Receptor 2 Antagonist. Biomolecules & Therapeutics, 21(3), 223-229. [Link]

  • Lambert, J. D., et al. (2002). Bioactivation of herbal constituents: mechanisms and toxicological relevance. Current Drug Metabolism, 3(6), 615-639.
  • Manda, G., et al. (2020). Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases. Frontiers in Pharmacology, 11, 151. [Link]

  • Meyer, G. E., et al. (2007). Nordihydroguaiaretic acid inhibits an activated FGFR3 mutant, and blocks downstream signaling in multiple myeloma cells. Oncogene, 26(52), 7364-7374. [Link]

  • Oh-hashi, K., et al. (2003). Nordihydroguaiaretic acid, an antioxidant, inhibits transforming growth factor-beta activity through the inhibition of Smad signaling pathway. Experimental Cell Research, 289(2), 335-341. [Link]

  • Sheikh, N. M., Philen, R. M., & Love, L. A. (1997). Chaparral-associated hepatotoxicity. Archives of Internal Medicine, 157(8), 913-919.
  • Tu, S. H., et al. (2008). Nordihydroguaiaretic acid restores expression of silenced E-cadherin gene in human breast cancer cell lines and xenografts. Anticancer Drugs, 19(5), 487-494. [Link]

  • Youngren, J. F., et al. (2005). Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells. Breast Cancer Research and Treatment, 94(1), 37-46. [Link]

  • Zhang, L., et al. (2025). Potential Antidiabetic Activity of Nordihydroguaiaretic Acid: An Insight into Its Inhibitory Mechanisms on Carbohydrate-Hydrolyzing Enzymes, the Binding Behaviors with Enzymes, and In Vivo Antihyperglycemic Effect. Journal of Agricultural and Food Chemistry. [Link]

  • meso-Dihydroguaiaretic Acid Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical. (n.d.). MDPI. [Link]

  • Nordihydroguaiaretic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Chemical and biological properties of nordihydroguaiaretic acid. (n.d.). SciELO. [Link]

  • Inhibition of human papillomavirus type 16 gene expression by nordihydroguaiaretic acid plant lignan derivatives. (n.d.). PubMed. [Link]

  • Potential Antidiabetic Activity of Nordihydroguaiaretic Acid: An Insight into Its Inhibitory Mechanisms on Carbohydrate-Hydrolyzing Enzymes, the Binding Behaviors with Enzymes, and In Vivo Antihyperglycemic Effect. (n.d.). PubMed. [Link]

  • The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice. (n.d.). PubMed. [Link]

  • Nordihydroguaiaretic Acid as a Novel Substrate and Inhibitor of Catechol O-Methyltransferase Modulates 4-Hydroxyestradiol-Induced Cyto- and Genotoxicity in MCF-7 Cells. (n.d.). MDPI. [Link]

  • Chemical and biological properties of nordihydroguaiaretic acid. (n.d.). SciELO. [Link]

  • Nordihydroguaiaretic acid restores expression of silenced E-cadherin gene in human breast cancer cell lines and xenografts. (n.d.). PubMed. [Link]

  • Nordihydroguaiaretic acid activates hTRPA1 and modulates behavioral responses to noxious cold in mice. (n.d.). PubMed Central. [Link]

  • Nordihydroguaiaretic acid: A review of its numerous and varied biological activities. (n.d.). Taylor & Francis Online. [Link]

  • Nordihydroguaiaretic acid (NDGA) exhibits potent anti-biofilm and antimicrobial activity against methicillin-resistant Staphylococcus aureus and Candida albicans. (n.d.). PubMed. [Link]

  • Impact of Nordihydroguaiaretic Acid on Proliferation, Energy Metabolism, and Chemosensitization in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines. (n.d.). PubMed. [Link]

  • Prooxidant Activity and Toxicity of Nordihydroguaiaretic Acid in clone-9 Rat Hepatocyte Cultures. (n.d.). PubMed. [Link]

Sources

dihydroguaiaretic acid vs nordihydroguaiaretic acid structural differences

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structural Differences: Dihydroguaiaretic Acid vs. Nordihydroguaiaretic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed comparative analysis of dihydroguaiaretic acid (DHGA) and nordihydroguaiaretic acid (NDGA), two closely related lignans that have garnered significant interest in the scientific community. While the nomenclature is often used interchangeably in literature, leading to considerable confusion, these are distinct chemical entities with specific structural and, consequently, functional differences. This document elucidates these core structural distinctions, compares their physicochemical properties, outlines their synthetic relationship, and explores the implications of their structural variance on biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a clear and authoritative understanding of these two compounds.

Introduction and Nomenclature Clarification

Nordihydroguaiaretic acid (NDGA) is a well-documented natural lignan extracted from the resin of the creosote bush (Larrea tridentata).[1][2] It is recognized for its potent antioxidant, anti-inflammatory, antiviral, and anticancer properties.[2][3] Its chemical structure is characterized by a butane backbone with two catechol (3,4-dihydroxyphenyl) groups.[4]

Conversely, dihydroguaiaretic acid (DHGA) is structurally similar but distinct due to the methylation of its phenolic hydroxyl groups. Specifically, it features two 4-hydroxy-3-methoxyphenyl groups.[5] The confusion in nomenclature arises because NDGA is sometimes referred to as dihydroguaiaretic acid in older literature, and synthetic routes to NDGA often proceed through a methylated intermediate structurally identical to DHGA (guaiaretic acid dimethyl ether).[1][6][7] For the purpose of this guide, we will adhere to the distinct definitions provided by authoritative chemical databases such as PubChem.

  • Nordihydroguaiaretic Acid (NDGA) : Contains two catechol moieties with a total of four phenolic hydroxyl groups.[8]

  • Dihydroguaiaretic Acid (DHGA) : The hydroxyl groups at position 3 on each phenyl ring are replaced by methoxy groups.[5]

Core Structural Differences

The fundamental difference between NDGA and DHGA lies in the substitution pattern of the two aromatic rings. This seemingly minor variation has significant implications for the molecule's polarity, hydrogen bonding capacity, and reactivity.

  • Nordihydroguaiaretic Acid (NDGA) : The structure of NDGA is 4,4'-(2,3-Dimethylbutane-1,4-diyl)dibenzene-1,2-diol.[9] The key feature is the presence of two catechol groups. A catechol is an aromatic ring with two adjacent hydroxyl (-OH) groups. These four hydroxyl groups make NDGA a potent antioxidant, as they can readily donate hydrogen atoms to neutralize free radicals.[10]

  • Dihydroguaiaretic Acid (DHGA) : The structure of DHGA is 4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol.[5] In this molecule, the catechol groups of NDGA are replaced with guaiacol moieties. A guaiacol unit is an aromatic ring with a hydroxyl (-OH) group and an adjacent methoxy (-OCH₃) group. This reduces the number of free phenolic hydroxyl groups from four to two.

The structural comparison is visualized below:

G cluster_NDGA Nordihydroguaiaretic Acid (NDGA) cluster_DHGA Dihydroguaiaretic Acid (DHGA) NDGA_structure Structure: 1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane Functional Groups: Two Catechol Moieties Key Feature: Four Phenolic Hydroxyl (-OH) Groups DHGA_structure Structure: 1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutane Functional Groups: Two Guaiacol Moieties Key Feature: Two Phenolic Hydroxyl (-OH) Groups & Two Methoxy (-OCH3) Groups NDGA_structure->DHGA_structure Structural Difference: Replacement of two -OH groups with two -OCH3 groups

Caption: Core structural distinction between NDGA and DHGA.

Comparative Physicochemical Properties

The difference in functional groups directly impacts the physicochemical properties of the two molecules. The methylation in DHGA reduces its polarity and hydrogen bond donating capacity compared to NDGA.

PropertyNordihydroguaiaretic Acid (NDGA)Dihydroguaiaretic Acid (DHGA)Reference(s)
Molecular Formula C₁₈H₂₂O₄C₂₀H₂₆O₄,[5]
Molecular Weight 302.36 g/mol 330.4 g/mol ,[5]
IUPAC Name 4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol[8],[5]
Appearance White to grayish-white crystalline powderData not widely available, likely a solid
Melting Point 184-186 °CData not widely available
Solubility Insoluble in water; Soluble in ethanol, DMSOExpected to have lower water solubility and higher solubility in nonpolar solvents compared to NDGA
pKa ~9.88Expected to be higher due to fewer acidic phenolic protons

Synthesis Pathways and Interrelation

The synthesis of NDGA often involves DHGA or its isomers as a key intermediate. This synthetic relationship is a primary source of the terminological confusion. A common and high-yielding strategy for producing NDGA is the demethylation of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane, which is the dimethyl ether of DHGA.[6][11]

Experimental Protocol: Synthesis of NDGA via Demethylation

This protocol outlines a common laboratory-scale synthesis of NDGA, illustrating its relationship with methylated precursors.

Causality: The choice of a strong demethylating agent like hydrobromic acid (HBr) is crucial for efficiently cleaving the stable aryl-methyl ether bonds to reveal the free hydroxyl groups of the catechol moiety. The reaction is typically performed at elevated temperatures to overcome the activation energy of this cleavage.

G start Starting Material 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane (DHGA Dimethyl Ether) step1 Step 1: Demethylation Add 47% Hydrobromic Acid (HBr) Heat to 126°C for 10 hours under N₂ start->step1 Reagent step2 Step 2: Workup Cool to 0-5°C Dilute with water to precipitate solid step1->step2 Reaction Quench step3 Step 3: Purification Filter the solid Recrystallize from 45% acetic acid step2->step3 Crude Product end Final Product Nordihydroguaiaretic Acid (NDGA) Purity: ~99% (HPLC) step3->end Purified Product

Caption: Synthetic workflow from a DHGA precursor to NDGA.

Methodology:

  • Reaction Setup : In a reaction flask under a nitrogen atmosphere, combine 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane (1 equivalent) with a 47% aqueous solution of hydrobromic acid.[11]

  • Demethylation : Seal the vessel and heat the mixture to 126°C with magnetic stirring for approximately 10 hours.[11]

  • Product Precipitation : After the reaction is complete, cool the flask in an ice bath to 0-5°C and stir overnight. Dilute the mixture with cold water to precipitate the crude product.[11]

  • Purification : Collect the solid by suction filtration and wash the filter cake with water. Recrystallize the crude solid from a dilute acetic acid solution to yield pure, needle-like crystals of NDGA.[11]

  • Validation : Confirm product identity and purity using techniques such as melting point analysis, HPLC, and NMR spectroscopy. The expected melting point is 184-185°C and purity should exceed 99% by HPLC.[11]

Biological Activity and Signaling Pathways

The structural differences between NDGA and DHGA are expected to have a profound impact on their biological activities. The antioxidant capacity of NDGA is largely attributed to its four phenolic hydroxyls, which are part of two catechol rings.[10] Catechols are excellent radical scavengers.

Nordihydroguaiaretic Acid (NDGA)

NDGA exhibits a wide range of biological effects, including:

  • Antioxidant Activity : NDGA is a potent scavenger of various reactive oxygen species (ROS), including peroxynitrite, singlet oxygen, and hydroxyl radicals.[2][10] This activity is central to its cytoprotective effects.

  • Anti-inflammatory Effects : It is a well-known inhibitor of lipoxygenases (LOX), enzymes involved in the inflammatory cascade.[9]

  • Anticancer Properties : NDGA has been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as those involving the insulin-like growth factor-I receptor (IGF-1R) and HER2.[12] It can also inhibit the TGF-β signaling pathway by preventing the phosphorylation and nuclear translocation of Smad2.[13]

G cluster_pathway NDGA Inhibition of TGF-β Signaling TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor pSmad2 Phosphorylated Smad2 Receptor->pSmad2 Phosphorylation Smad2_Nuc Smad2 in Nucleus pSmad2->Smad2_Nuc Translocation Gene_Exp Target Gene Expression Smad2_Nuc->Gene_Exp NDGA NDGA NDGA->pSmad2 Inhibits

Sources

Methodological & Application

An In-depth Guide to the Total Synthesis of (±)-Nordihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordihydroguaiaretic acid (NDGA), a lignan found in the creosote bush (Larrea tridentata), has attracted significant attention from the scientific community.[1][2] This interest stems from its diverse and potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. As a result, NDGA serves as a valuable lead compound in medicinal chemistry and drug development. The ability to efficiently synthesize NDGA and its analogs is crucial for conducting structure-activity relationship (SAR) studies and developing novel therapeutic agents.

This technical guide provides a comprehensive overview of a classical and instructive total synthesis of racemic, or (±)-NDGA. We will dissect a well-established synthetic pathway that begins with the readily available and inexpensive starting material, vanillin.[3] This route showcases a sequence of fundamental organic transformations, offering valuable insights into the strategic construction of the characteristic 1,4-diaryl-2,3-dimethylbutane core of NDGA.

Retrosynthetic Analysis

A logical approach to designing a total synthesis begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available precursors. The retrosynthesis for (±)-NDGA highlights a strategy centered on the formation of the central C2-C3 bond and the subsequent elaboration of the aromatic rings.

The key disconnection is the final demethylation of the protected phenol groups, leading back to the dihydroguaiaretic acid dimethyl ether. This core butane structure can be envisioned as arising from the reduction of a substituted furan, which itself is formed via the cyclization of a 1,4-dicarbonyl intermediate. This intermediate is the product of an oxidative dimerization of a β-keto ester, which can be synthesized from vanillin.

G NDGA Nordihydroguaiaretic Acid (NDGA) Dimethyl_Ether Dihydroguaiaretic Acid Dimethyl Ether NDGA->Dimethyl_Ether Demethylation Furan Furan Derivative Dimethyl_Ether->Furan Hydrogenation Dimer 1,4-Dicarbonyl Dimer Furan->Dimer Cyclodehydration Keto_Ester β-Keto Ester Dimer->Keto_Ester Oxidative Dimerization Vanillin_Deriv Protected Vanillin Derivative Keto_Ester->Vanillin_Deriv Condensation Vanillin Vanillin Vanillin_Deriv->Vanillin Etherification & Oxidation

Caption: Retrosynthetic analysis of (±)-NDGA from vanillin.

Forward Synthesis: A Step-by-Step Elucidation

The forward synthesis builds the complex architecture of NDGA from simple starting materials, following the logic established in the retrosynthesis. This pathway is a robust example of lignan synthesis.[3]

Stage 1: Synthesis of the β-Keto Ester Intermediate from Vanillin

The synthesis begins with vanillin, an abundant natural product. The initial steps are designed to convert the aldehyde functional group into a more complex β-keto ester moiety, which is primed for the key dimerization step.

  • Protection and Oxidation: The phenolic hydroxyl group of vanillin is first protected, typically as a methyl ether, to prevent it from interfering with subsequent base-mediated reactions. The aldehyde is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate or silver oxide.[4]

  • Condensation: The resulting carboxylic acid is activated, for instance, by converting it to an acid chloride with thionyl chloride (SOCl₂). This activated intermediate is then condensed with an acetoacetic ester derivative to form the crucial β-keto ester intermediate.[3] This reaction constructs the carbon backbone that will eventually become part of the central butane chain.

Stage 2: Oxidative Dimerization

This is the pivotal C-C bond-forming step that creates the 1,4-diarylbutane skeleton. The β-keto ester is treated with a base, such as sodium ethoxide (NaOEt), to generate an enolate. This nucleophilic enolate is then subjected to an oxidative coupling, often using iodine (I₂), which induces the dimerization to produce a 1,4-dicarbonyl compound in high yield.[3] This type of oxidative coupling is a powerful strategy for the synthesis of lignans and related natural products.[5][6]

Stage 3: Furan Formation and Reduction

With the core C6-C3-C3-C6 skeleton assembled, the next phase of the synthesis focuses on modifying the carbonyl groups to form the final butane chain.

  • Acid-Catalyzed Cyclodehydration: The 1,4-dicarbonyl dimer undergoes an acid-catalyzed intramolecular cyclization, which results in the formation of a stable furan derivative.[3] This transformation is a classic example of a dehydrative cyclization to form a heterocycle.[7][8]

  • Selective Hydrogenation: The furan ring is then subjected to a series of selective hydrogenations. This process reduces the furan and any remaining double bonds to yield the fully saturated 2,3-dimethyl-1,4-bis(3,4-dimethoxyphenyl)butane—the immediate, protected precursor to NDGA.[3]

Stage 4: Final Demethylation to (±)-NDGA

The final step is the deprotection of the four phenolic hydroxyl groups. Cleavage of aryl methyl ethers is effectively accomplished using strong acids at elevated temperatures.[9] Treatment of the dimethyl ether precursor with hydrobromic acid (HBr) quantitatively removes the methyl groups to furnish (±)-nordihydroguaiaretic acid.[10][11]

G cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 cluster_3 Stage 4 Vanillin Vanillin Vanillin_Deriv Protected Vanillin (Carboxylic Acid) Vanillin->Vanillin_Deriv 1. Etherification 2. Oxidation Keto_Ester β-Keto Ester Vanillin_Deriv->Keto_Ester Condensation Dimer 1,4-Dicarbonyl Dimer Keto_Ester->Dimer Oxidative Coupling (NaOEt / I₂) Furan Furan Derivative Dimer->Furan Acid-Catalyzed Cyclodehydration Dimethyl_Ether Dihydroguaiaretic Acid Dimethyl Ether Furan->Dimethyl_Ether Selective Hydrogenation NDGA Nordihydroguaiaretic Acid (Final Product) Dimethyl_Ether->NDGA Demethylation (HBr)

Caption: Forward synthesis pathway from vanillin to (±)-NDGA.

Quantitative Data Summary

The efficiency of a synthetic route is best understood through quantitative data. While yields for the initial steps can vary, the final demethylation step is well-documented and highly efficient.

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
Final Demethylation 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane47% Hydrobromic Acid (HBr)Nordihydroguaiaretic Acid91.2699.3 (HPLC)[12]

Detailed Experimental Protocol: Demethylation

This protocol details the final, high-yield step for the synthesis of (±)-nordihydroguaiaretic acid from its dimethyl ether precursor.

Objective: To perform the acidic O-demethylation of 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane to yield (±)-nordihydroguaiaretic acid.

Materials:

  • 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane (FW: 358.47 g/mol )

  • 47% aqueous hydrobromic acid (HBr)

  • 45% aqueous acetic acid (for recrystallization)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane (e.g., 17.92 g, 50 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to prevent oxidation of the resulting catechol product.

  • Reagent Addition: Under the inert atmosphere, carefully add 47% aqueous hydrobromic acid (e.g., 110 mL).

  • Heating: Seal the reaction apparatus and heat the mixture to 126 °C under vigorous magnetic stirring. Maintain this temperature for 10 hours. The reaction mixture will become a dark solution.

  • Cooling and Precipitation: After 10 hours, turn off the heat and allow the reaction to cool to room temperature. Then, place the flask in an ice bath to cool to 0-5 °C and stir overnight.

  • Work-up: Dilute the cold reaction mixture by slowly adding 300 mL of deionized water while stirring. A solid product will precipitate.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with 50 mL of cold deionized water to remove residual acid.

  • Purification: Recrystallize the crude product from 45% aqueous acetic acid to obtain needle-like crystals of pure nordihydroguaiaretic acid.

  • Drying: Dry the purified crystals under reduced pressure at 65 °C for 4 hours. This should yield approximately 13.8 g of the final product (91.26% yield).

Self-Validation: The success of the synthesis can be validated by determining the melting point of the product (literature: 184-185 °C) and by HPLC analysis to confirm its purity (expected >99%). Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure.

Conclusion

The total synthesis of (±)-nordihydroguaiaretic acid from vanillin represents a robust and educational pathway to a biologically significant lignan. Each stage, from the initial functional group manipulations of vanillin to the key oxidative dimerization and the final high-yield demethylation, employs fundamental and reliable organic reactions. This detailed guide provides researchers and drug development professionals with the strategic insights and practical protocols necessary to access this important natural product, facilitating further investigation into its therapeutic potential.

References

  • Wu, A. X., Zhao, Y. R., Chen, N., & Pan, X. F. (1997). Total synthesis of nordihydroguaiaretic acid. Yao Xue Xue Bao, 32(4), 278-81. [Link]

  • Tanaka, M., et al. (1995). Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans. Chemical & Pharmaceutical Bulletin, 43(6), 935-40. [Link]

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters. Org. Synth. [Link]

  • Organic Syntheses. (2014). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Org. Synth. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • ResearchGate. (2018). Dimethylation with BBr3?. [Link]

  • Nardini, M., et al. (2018). Biomimetic Synthesis of Natural and "Unnatural" Lignans by Oxidative Coupling of Caffeic Esters. Request PDF on ResearchGate. [Link]

  • Wang, F. P., et al. (2010). An effective O-demethylation of some C19-diterpenoid alkaloids with HBr-glacial acetic acid. ResearchGate. [Link]

  • Polito, A. J., et al. (2010). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o2708. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). [Link]

  • ResearchGate. (2013). (2RS,3RS)-2,3-Dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butane-1,4-dione. [Link]

  • Organic Syntheses. (n.d.). Vanillic acid. Org. Synth. [Link]

  • Trost, B. M., & Dong, G. (2008). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 130(23), 7360–7371. [Link]

  • Gualandi, A., et al. (2019). Stereocontrolled Synthesis of 1,4-Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Angewandte Chemie International Edition, 58(5), 1475-1479. [Link]

  • Schmalzbauer, M., et al. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules, 28(14), 5390. [Link]

  • Rosazza, J. P., & Li, T. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904–1906. [Link]

  • Avetyan, D. L., et al. (2022). Scalable total synthesis of natural vanillin-derived glucoside ω-esters. ResearchGate. [Link]

  • Liu, Y., et al. (2018). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Catalysts, 8(12), 659. [Link]

  • Howard, E. M., & Brewer, M. (2022). Rapid Assembly of Stereochemically Rich Polycyclic Tetrahydrofurans by a Conjugate Addition-Rh(II) Catalysis Sequence. The Journal of Organic Chemistry, 87(1), 58-71. [Link]

  • Avetyan, D. L., et al. (2022). Scalable Total Synthesis of Natural Vanillin-Derived Glucoside ω-Esters. Request PDF on ResearchGate. [Link]

  • You, Y., et al. (2009). Synthesis of dimethyl ether from methane mediated by HBr. Request PDF on ResearchGate. [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for (+/-)-Dihydroguaiaretic Acid (NDGA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(+/-)-Dihydroguaiaretic acid, more commonly known as nordihydroguaiaretic acid (NDGA), is a lignan of significant interest in biomedical and pharmaceutical research due to its potent antioxidant, anti-inflammatory, and antineoplastic properties.[1] A fundamental prerequisite for its study and application is the effective selection of an appropriate solvent system. This critical step influences everything from analytical quantification and in vitro assay performance to formulation development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting solvents for NDGA. We will explore the physicochemical properties of NDGA that govern its solubility, present a theoretical framework for solvent choice, detail a systematic screening protocol, and discuss practical considerations for handling this compound in a laboratory setting.

Physicochemical Profile of this compound (NDGA)

Understanding the molecular structure of NDGA is paramount to predicting its solubility behavior. NDGA is a classic lignan, characterized by a symmetrical structure featuring a central butane backbone substituted at the 2 and 3 positions with 3,4-dihydroxybenzyl groups (catechol moieties).[2]

This structure confers a dualistic nature:

  • Hydrophobic Core: The dimethylbutane backbone is non-polar and contributes to its lipophilicity.

  • Hydrophilic Groups: The molecule possesses four phenolic hydroxyl groups across two catechol rings. These groups are polar and can act as hydrogen bond donors, imparting a degree of polarity and a potential for interaction with polar solvents.

Lignans as a class are generally soluble in organic solvents but sparingly soluble or insoluble in water.[3] NDGA is a crystalline solid that follows this trend.[2][4] Its poor aqueous solubility presents a significant challenge for biological studies, necessitating the use of organic solvents to prepare stock solutions.

Table 1: General and Physicochemical Properties of NDGA

Property Value Source(s)
Molecular Formula C₁₈H₂₂O₄ [1][4][5]
Molecular Weight 302.36 g/mol [4][5][6]
Appearance White to grayish-white crystalline solid [2][5]
Melting Point 184-186 °C [2][5]

| Class | Lignan, Phenolic Compound, Catechol |[2][3] |

Table 2: Reported Solubility Data for NDGA

Solvent Reported Solubility Source(s)
Ethanol ~100 mg/mL [4][5]
Dimethyl Sulfoxide (DMSO) ~100 mg/mL [4][5]
Dimethylformamide (DMF) ~25 mg/mL [4][5]
Phosphate-Buffered Saline (PBS, pH 7.2) ~0.05 mg/mL [4][5]
Water Insoluble [2][5][7]
Ether Soluble [2][8]

| Propylene Glycol | Soluble |[2][8] |

A Rationale-Driven Approach to Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. For NDGA, a successful solvent must accommodate both its non-polar backbone and its polar, hydrogen-bonding catechol groups. The decision process can be visualized as a logical workflow.

cluster_solvents Solvent Property Analysis cluster_recommendations Primary Recommendations A Start: Define Experimental Goal B High Concentration Stock (>25 mg/mL) A->B Need concentrated stock C Biological / Cell-Based Assay A->C Need biocompatibility D Chemical Synthesis / Chromatography A->D Need specific chemical properties S1 Polar Aprotic (H-bond acceptors) B->S1 S2 Polar Protic (H-bond donors/acceptors) B->S2 C->S1 Use at <0.5% final conc. C->S2 Often preferred due to lower 'in-assay' toxicity D->S1 D->S2 S3 Other Solvents D->S3 R1 DMSO DMF S1->R1 R2 Ethanol Methanol S2->R2 R3 Acetone Ethyl Acetate THF S3->R3

Caption: Logical workflow for selecting a suitable solvent for NDGA.

The four phenolic hydroxyls make NDGA an excellent hydrogen bond donor. Therefore, solvents that are strong hydrogen bond acceptors are particularly effective.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices. They possess high polarity to interact with the catechol rings and are strong hydrogen bond acceptors, readily disrupting the intermolecular hydrogen bonds in the crystalline NDGA solid. This explains their high reported solvation capacity.[4][5]

  • Polar Protic Solvents: Alcohols such as ethanol and methanol are also highly effective.[4][9] They can act as both hydrogen bond donors and acceptors, allowing them to integrate fully into a solvation shell around the NDGA molecule. Ethanol is often preferred for biological applications due to its lower toxicity compared to other organic solvents.[10]

  • Other Organic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate are also viable candidates, particularly for applications like extraction or chromatography.[11][12] Their moderate polarity can effectively solvate the molecule.

Recommended Solvents for Screening

For any new experimental system, it is prudent to perform a small-scale solubility screening. The following table provides a list of candidate solvents and their relevant properties to guide this process.

Table 3: Candidate Solvents for NDGA Solubility Screening

Solvent Class Polarity Index Boiling Point (°C) Key Considerations & Insights
DMSO Sulfoxide 7.2 189 Excellent solvent for high concentration stocks. Hygroscopic. Can be toxic to cells at >0.5% (v/v).
Ethanol Alcohol (Protic) 5.2 78.4 Excellent solvent, commonly used for biological work. Lower toxicity profile.[10]
Methanol Alcohol (Protic) 6.6 64.7 Very effective for phenolic compounds.[13][14] More toxic than ethanol. Volatile.
DMF Amide 6.4 153 Good alternative to DMSO, though generally has a lower capacity for NDGA.[4]
Acetone Ketone 5.4 56 Effective for extraction and general-purpose use. Highly volatile.[10]
THF Ether 4.2 66 Good for dissolving lignins and for chemical reactions.[11][12] Can form peroxides.

| Propylene Glycol | Diol | 6.8 | 188.2 | Biocompatible solvent, useful for certain formulations. High viscosity. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a standardized method to quantitatively determine the solubility of NDGA in a solvent of choice. The method relies on creating a saturated solution and quantifying the dissolved analyte, for example by using UV-Vis spectrophotometry, leveraging NDGA's absorbance maximum at 284 nm in methanol.[8]

Caption: Standard experimental workflow for determining equilibrium solubility.

Protocol Steps:

  • Preparation: Add an excess amount of crystalline NDGA (e.g., 20-30 mg, accurately weighed) to a 2 mL glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow the excess solid to sediment. Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE).

  • Dilution: Accurately perform a serial dilution of the filtered supernatant into a suitable concentration range for the analytical method (e.g., using methanol as the diluent for UV-Vis).

  • Quantification: Analyze the diluted samples using a calibrated UV-Vis spectrophotometer or a validated HPLC-UV method. Calculate the concentration of NDGA in the original supernatant based on the dilution factor and a previously established standard curve. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Practical Considerations and Troubleshooting

  • Preparing Stock Solutions: For most applications, a concentrated stock solution is prepared in DMSO or ethanol.[4] It is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the NDGA to minimize oxidation.[4]

  • Stability and Storage: NDGA is reported to be light-sensitive and can oxidize due to its catechol structure. Stock solutions should be stored in amber vials at -20°C to maintain stability.[4] For aqueous solutions, it is not recommended to store them for more than one day.[4]

  • Working with Aqueous Solutions: For biological experiments requiring aqueous buffers, a "solvent-in" approach is necessary. The concentrated organic stock solution should be diluted into the aqueous buffer immediately before use.[4] It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts or cellular toxicity. Vigorous vortexing during dilution can help prevent precipitation.

  • pH Adjustment: The phenolic hydroxyl groups of the catechol moieties have a pKa around 9.5.[15] Therefore, increasing the pH of an aqueous medium to >9 can deprotonate these groups, forming a more soluble phenolate salt. This can be a viable strategy for solubilization in some cell-free applications, but the high pH may be incompatible with most biological systems.[15]

Conclusion

The selection of a solvent for this compound is a decision guided by the compound's unique amphiphilic structure. Polar aprotic solvents like DMSO and polar protic solvents like ethanol are highly effective for creating concentrated stock solutions due to their ability to disrupt intermolecular forces and engage in hydrogen bonding. For subsequent applications, especially in biological contexts, the choice must be balanced with considerations of solvent toxicity and compatibility with aqueous systems. By following the systematic approach and experimental protocols outlined in this note, researchers can confidently and effectively prepare NDGA solutions, ensuring the integrity and reproducibility of their experimental results.

References

  • Manivannan, R., & Kim, J. H. (2012). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of the Saudi Society of Agricultural Sciences, 11(1), 47-52. Available at: [Link]

  • Rivas, S., et al. (2023). Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR. Molecules, 28(13), 5084. Available at: [Link]

  • Jacobo-Velázquez, D. A., & Cisneros-Zevallos, L. (2012). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Mexican Chemical Society, 56(4), 374-379. Available at: [Link]

  • Guevarra, R. D., et al. (2018). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology. Walailak Journal of Science and Technology, 15(10), 681-692. Available at: [Link]

  • McPhail, A. T., & Sim, G. A. (1966). Molecular structure of nordihydroguaiaretic acid. Journal of the Chemical Society B: Physical Organic, 112-116. Available at: [Link]

  • Sameni, J., Krigstin, S., & Sain, M. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources, 12(1), 1548-1565. Available at: [Link]

  • ResearchGate. (2013). Any suggestion for the best solvent for phenolic compound and organic substances extraction? Retrieved from [Link]

  • Ataman Kimya. (n.d.). NORDIHYDROGUAIARETIC ACID. Retrieved from [Link]

  • Li, Y., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Nordihydroguaiaretic acid. Retrieved from [Link]

  • PubChem. (n.d.). Dihydroguaiaretic Acid. Retrieved from [Link]

  • FAO. (n.d.). NORDIHYDROGUAIARETIC ACID. Retrieved from [Link]

  • ResearchGate. (2015). How do I dissolve nordihydroguaiaretic acid (NDGA)? Retrieved from [Link]

Sources

Application Note: Preparation and Handling of (+/-)-Dihydroguaiaretic Acid (DHGA) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

(+/-)-Dihydroguaiaretic acid (DHGA) is a bioactive lignan structurally related to nordihydroguaiaretic acid (NDGA). While often used for its antioxidant, anti-inflammatory, and anti-tyrosinase properties, DHGA presents specific challenges in cell culture due to its lipophilicity and potential for auto-oxidation.

This guide details the standardized protocol for generating sterile, stable stock solutions of DHGA. Unlike water-soluble reagents, DHGA requires organic solvent solubilization (DMSO) followed by aqueous dilution. Failure to follow these steps results in compound precipitation ("crashing out") upon contact with media, leading to inconsistent dosing and false-negative toxicity data.

Physicochemical Profile & Solubility Assessment

Before handling, verify the specific identity of your compound. Researchers often confuse DHGA with NDGA; however, DHGA possesses methoxy groups that alter its molecular weight and hydrophobicity compared to the catechol-heavy NDGA.

Table 1: Compound Specifications
PropertySpecificationNotes
Compound Name This compoundRacemic mixture is common.
Molecular Formula

Distinct from NDGA (

).
Molecular Weight 330.42 g/mol CRITICAL: Use this value for Molarity calculations.
Solubility (DMSO) ~25–30 mg/mLPreferred solvent for stock solutions.
Solubility (Ethanol) ~20 mg/mLVolatile; less ideal for long-term frozen storage.
Solubility (Water) < 0.1 mg/mLInsoluble. Do not dissolve directly in media.
Stability Light & Air SensitivePhenolic/methoxy groups can oxidize. Protect from light.[1]

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) stock solution in DMSO.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Reagent: this compound (Solid powder).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (≥99.9%).

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate; it binds lignans).

  • Vessels: Amber glass vials or foil-wrapped polypropylene tubes.

Step-by-Step Methodology
Step 1: Molar Mass Calculation

To prepare 1 mL of 10 mM solution, calculate the required mass:





Step 2: Weighing & Solubilization
  • Weigh approximately 3.3 mg of DHGA powder into a sterile microcentrifuge tube.

    • Note: If you weigh slightly more (e.g., 3.5 mg), adjust the DMSO volume to maintain 10 mM concentration.

    • Correction Formula:

      
      
      
  • Add the calculated volume of DMSO (e.g., 1000 µL for 3.3 mg).

  • Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Sterilization (The "Loss" Factor)

Do not autoclave DHGA. High heat destroys the molecule.

  • Draw the dissolved DMSO solution into a 1 mL syringe.

  • Attach a 0.22 µm PTFE filter.

  • Push the solution through into a sterile amber vial.

    • Insight: You will lose ~50–100 µL in the filter "dead volume." Prepare 10% excess volume if exact final volume is critical.

Step 4: Aliquoting & Storage
  • Aliquot the sterile stock into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Protect from light at all times.

Workflow Visualization: Stock Preparation

The following diagram illustrates the critical control points (CCPs) in the preparation workflow to ensure sterility and stability.

DHGA_Prep_Workflow cluster_warnings Critical Constraints Powder DHGA Powder (Store Desiccated) Weigh Weighing (Calc: 3.3 mg for 1 mL) Powder->Weigh Ambient Temp Dissolve Solubilization (100% DMSO) Weigh->Dissolve Vortex Filter Sterilization (0.22 µm PTFE Filter) Dissolve->Filter Syringe Load Warning1 NO Water in Stock Dissolve->Warning1 Aliquot Aliquot & Seal (Amber Vials) Filter->Aliquot Aseptic Warning2 NO Cellulose Filters Filter->Warning2 Freeze Storage (-20°C / -80°C) Aliquot->Freeze Protect from Light

Figure 1: Step-by-step workflow for preparing DHGA stock solutions. Note the critical restriction on filter material (PTFE/Nylon only).

Protocol: Cell Treatment (Working Solutions)

The "1000x Rule": To minimize DMSO cytotoxicity, the final concentration of DMSO in the cell culture well should never exceed 0.1% (v/v) (ideally) or 0.5% (maximum).

Serial Dilution Strategy

Do not add the 10 mM stock directly to the cell well. The high concentration gradient may cause immediate precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 10 mM stock 1:10 in culture media (pre-warmed) to create a 1 mM (1000 µM) working solution.

    • Observation: Vortex immediately. If the solution turns cloudy, the compound has crashed out. If clear, proceed.

  • Final Dosing:

    • To achieve a 10 µM final concentration in the well:

    • Add 1 µL of the 10 mM stock directly to 1 mL of media (1:1000 dilution).

    • Or: Add 10 µL of the 1 mM intermediate to 990 µL of media.

Table 2: Dilution Table for 10 mM Stock
Target Final Conc.Volume of Stock (10 mM)Volume of MediaFinal DMSO %
100 µM 10 µL990 µL1.0% (High*)
50 µM 5 µL995 µL0.5%
10 µM 1 µL999 µL0.1% (Ideal)
1 µM 0.1 µL (Use intermediate)1000 µL< 0.01%

*DMSO > 0.5% may induce differentiation or toxicity in sensitive lines (e.g., HL-60, primary neurons). Always run a "Vehicle Control" containing only DMSO at the equivalent concentration.

Biological Context & Mechanism

DHGA acts via multiple pathways, primarily involving redox modulation and enzyme inhibition.[2] Understanding these pathways helps in designing the correct incubation times (e.g., short for ROS scavenging, long for gene expression).

DHGA_Mechanism DHGA This compound (Extracellular) ROS Reactive Oxygen Species (ROS) DHGA->ROS Direct Scavenging LOX 5-Lipoxygenase (Inhibition) DHGA->LOX Binds/Inhibits Tyrosinase Tyrosinase (Inhibition) DHGA->Tyrosinase Binds/Inhibits MAPK MAPK/ERK Pathway DHGA->MAPK Modulates ROS->MAPK Oxidative Stress Inflam Reduced Inflammation (Lower Leukotrienes) LOX->Inflam Melanin Reduced Melanin (Skin Whitening) Tyrosinase->Melanin Apoptosis Apoptosis / Antiproliferation (Cancer Lines) MAPK->Apoptosis

Figure 2: Primary biological mechanisms of DHGA, highlighting enzyme inhibition (LOX, Tyrosinase) and antioxidant activity.

Quality Control & Troubleshooting

Self-Validation Checklist
  • Visual Inspection: Hold the stock vial against a light source. Is it perfectly clear? Any turbidity indicates incomplete solubilization or moisture contamination.

  • Precipitation Check: When adding to media, observe the well under a microscope (10x). If you see crystalline needles or amorphous debris, the compound has precipitated.

    • Solution: Warm media to 37°C before addition; increase vortexing speed; reduce final concentration.

  • Vehicle Control: Does your DMSO-only control show toxicity? If yes, your cell line is sensitive to DMSO; reduce the final concentration to < 0.1%.

Common Pitfalls
  • Confusion with NDGA: Using the MW of NDGA (302.36) instead of DHGA (330.42) results in a ~9% concentration error.

  • Plasticware Incompatibility: Polystyrene (PS) is generally safe for diluted DMSO, but pure DMSO stock should be handled in Polypropylene (PP) or Glass.

  • Filter Binding: Using cellulose acetate filters can remove up to 50% of the drug from the solution. Always use PTFE or PVDF.

References

  • Cayman Chemical. Nordihydroguaiaretic Acid Product Information. (Note: Used for solubility benchmarks of structural analogs). Link

  • Sigma-Aldrich. Dihydroguaiaretic Acid / Lignans General Handling.Link

  • PubChem. Dihydroguaiaretic Acid Compound Summary (CID 161924). National Library of Medicine. Link

  • Lu, J. M., et al. (2010). "Nordihydroguaiaretic acid: from herbal medicine to clinical development for cancer and chronic diseases."[3] Frontiers in Pharmacology. (Provides mechanistic context for guaiaretic acid derivatives). Link

  • BenchChem. Application Notes for Dihydroguaiaretic Acid in Cell Culture.Link

Sources

Application Note & Protocol: Determination of IC50 Values for Dihydroguaiaretic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroguaiaretic acid (DHGA), also known as nordihydroguaiaretic acid (NDGA), is a naturally occurring lignan found in the creosote bush, Larrea tridentata[1][2]. It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[3][4][5]. The therapeutic potential of DHGA is attributed to its ability to modulate various cellular pathways, including the inhibition of lipoxygenases (LOXs) and receptor tyrosine kinases (RTKs) such as IGF-1R and HER2/neu[6][7][8]. A critical parameter for characterizing the potency of a compound like DHGA is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a specific biological process by 50%. This document provides a comprehensive guide to determining the IC50 value of DHGA in a cell-based assay, focusing on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol herein is designed to be a self-validating system, ensuring accuracy and reproducibility.

Introduction: The Scientific Rationale for IC50 Determination of DHGA

Dihydroguaiaretic acid is a phenolic antioxidant that has shown promise in preclinical studies for the treatment of various diseases, including cancer.[1][9] Its mechanisms of action are multifaceted. DHGA is a well-recognized inhibitor of lipoxygenases, which are involved in inflammatory pathways.[2][6] Furthermore, it has been demonstrated to inhibit the activation of critical RTKs like the insulin-like growth factor-I receptor (IGF-1R) and HER2, which are often overexpressed in cancer cells and drive proliferation.[6][7] Given these anti-proliferative and pro-apoptotic effects, a precise determination of DHGA's potency is paramount for its development as a potential therapeutic agent.

The IC50 value serves as a quantitative measure of this potency. By establishing the concentration at which DHGA inhibits cellular viability or a specific molecular target by 50%, researchers can:

  • Compare the potency of DHGA across different cell lines.

  • Evaluate the efficacy of newly synthesized DHGA analogs.[8]

  • Provide a basis for dose-selection in further preclinical and clinical studies.

The MTT assay is a robust and widely accepted colorimetric method for assessing cell viability.[10] It relies on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells, which results in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of DHGA's cytotoxic or cytostatic effects.

Signaling Pathways and Experimental Workflow

Key Signaling Pathways Targeted by DHGA

DHGA's anti-cancer effects are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for interpreting the results of an IC50 determination.

DHGA_Pathway cluster_membrane Cell Membrane RTK IGF-1R / HER2 PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK DHGA Dihydroguaiaretic Acid (DHGA) DHGA->RTK Inhibits LOX Lipoxygenases (LOX) DHGA->LOX Inhibits Leukotrienes Leukotrienes LOX->Leukotrienes ArachidonicAcid Arachidonic Acid ArachidonicAcid->LOX Inflammation Inflammation Leukotrienes->Inflammation Proliferation Cell Proliferation & Survival Apoptosis Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Inhibits RAS_MAPK->Proliferation

Caption: DHGA's inhibitory effects on key signaling pathways.

Experimental Workflow for IC50 Determination

The overall process for determining the IC50 value of DHGA using an MTT assay is a multi-day procedure that requires careful planning and execution.

IC50_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4/5: Assay & Data Analysis A1 1. Culture & Harvest Cells A2 2. Count Viable Cells A1->A2 A3 3. Seed Cells in 96-well Plate A2->A3 B2 5. Treat Cells with DHGA B1 4. Prepare Serial Dilutions of DHGA B1->B2 B3 6. Incubate for 48-72 hours B2->B3 C1 7. Add MTT Reagent C2 8. Incubate for 2-4 hours C1->C2 C3 9. Solubilize Formazan Crystals C2->C3 D1 10. Measure Absorbance at 570 nm C3->D1 D2 11. Calculate % Viability D1->D2 D3 12. Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Step-by-step workflow for the MTT-based IC50 assay.

Detailed Protocol for IC50 Determination using MTT Assay

This protocol is a guideline and may require optimization depending on the cell line used.

Materials and Reagents
  • Dihydroguaiaretic acid (DHGA)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line of interest (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture: Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency. Ensure the cells are in the logarithmic growth phase.

  • Cell Harvesting: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Determine the cell density and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Seeding: Dilute the cell suspension to the optimal seeding density (this needs to be determined empirically for each cell line, but a starting point is often 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Day 2: DHGA Treatment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of DHGA (e.g., 10 mM) in DMSO.

  • Serial Dilutions: Perform serial dilutions of the DHGA stock solution in complete culture medium to obtain a range of final concentrations for treatment. It is recommended to perform a wide range of concentrations in a preliminary experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments.[11]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared DHGA dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest DHGA concentration) and a no-treatment control (medium only). Each concentration should be tested in triplicate.

  • Incubation: Return the plate to the incubator for a predetermined exposure time (typically 48 or 72 hours).

Day 4 or 5: MTT Assay and Data Acquisition

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12]

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Where the "Blank" is the absorbance of wells containing only medium and MTT solubilizer.

Dose-Response Curve and IC50 Determination
  • Plot the percentage of cell viability (Y-axis) against the logarithm of the DHGA concentration (X-axis).

  • Use a non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model, to fit the data.[13]

  • The IC50 value is the concentration of DHGA that corresponds to 50% cell viability on the fitted curve. This can be calculated using software such as GraphPad Prism or similar data analysis programs.

Example Data Presentation

The following table illustrates how to present the processed data from an MTT assay.

DHGA Concentration (µM)Log(Concentration)Mean Absorbance (570 nm)% Viability
0 (Vehicle)-1.254100.0
101.18994.8
50.700.98778.7
101.000.75259.9
201.300.51140.7
501.700.23418.6
1002.000.1028.1

Based on a sigmoidal fit to this example data, the calculated IC50 value would be approximately 15 µM . Previous studies have reported IC50 values for DHGA in various cancer cell lines in the micromolar range. For instance, an IC50 of approximately 30 µM was observed in IGF-1 specific growth of cultured breast cancer cells.[7]

Trustworthiness and Self-Validation

To ensure the reliability of the determined IC50 value, the following controls and checks are essential:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's ability to detect a decrease in cell viability.

  • Vehicle Control: This is crucial to ensure that the solvent (DMSO) does not have a significant effect on cell viability at the concentrations used.

  • Replicate Wells: Performing each treatment in triplicate or quadruplicate minimizes the impact of pipetting errors and biological variability.

  • Assay Linearity: Confirm that the initial cell seeding density falls within the linear range of the MTT assay for the chosen cell line. This can be done by seeding a range of cell numbers and ensuring a linear relationship between cell number and absorbance.

Conclusion

The determination of the IC50 value is a fundamental step in the preclinical evaluation of dihydroguaiaretic acid. The MTT assay, when performed with the appropriate controls and careful execution, provides a reliable and reproducible method for quantifying the cytotoxic and anti-proliferative potency of DHGA. This application note provides a detailed, scientifically grounded protocol to guide researchers in obtaining accurate and meaningful IC50 data, which is essential for advancing the study of DHGA as a potential therapeutic agent.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Lu, J. M., Nurko, J., Weakley, S. M., Jiang, J., Kougias, P., Lin, P. H., & Yao, Q. (2020). Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases. Frontiers in Pharmacology, 11, 159. [Link]

  • Arteaga, S., Andrade-Cetto, A., & Cárdenas, R. (2005). Larrea tridentata (Creosote bush), an abundant plant of Mexican and US-American deserts and its metabolite nordihydroguaiaretic acid. Journal of Ethnopharmacology, 98(3), 231-239.
  • Young, R. E., Lazzi, S., LaFrankie, J. V., & Loo, G. (2005). Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells.
  • Huang, L., Chuang, H. Y., Chen, Y. T., Hsu, M. H., Wang, H. C., Huang, Y. T., ... & Hsu, M. H. (2016).
  • Guzman, M. (2014). Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: an update.
  • Denny, W. A., & Wilson, W. R. (2001). Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues. Bioorganic & medicinal chemistry, 9(10), 2633-2641.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4531, Nordihydroguaiaretic acid. Retrieved from [Link]

  • IntechOpen. (2022). Synthesis and anticancer activity of nordihydroguaiaretic acid (NDGA) and analogues. Retrieved from [Link]

  • Lambert, J. D., & Timmermann, B. N. (2004). Nordihydroguaiaretic Acid: A Review of Its Numerous and Varied Biological Activities. Pharmaceutical Biology, 42(2), 149-158.
  • Taylor & Francis Online. (2009). Nordihydroguaiaretic acid: A review of its numerous and varied biological activities. Retrieved from [Link]

  • Universidade de São Paulo. (2022). Chemical and biological properties of nordihydroguaiaretic acid. Retrieved from [Link]

  • SciELO Brasil. (2022). Chemical and biological properties of nordihydroguaiaretic acid. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Bio-protocol. (2019). Cell viability assays and IC50 calculation. Retrieved from [Link]

  • protocols.io. (n.d.). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values obtained from PI assays. IC50 table corresponds to the mean.... Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • Abe, Y., Sasaki, H., Osaki, T., Kamiya, K., Kawano, R., Miki, N., & Takeuchi, S. (2010).
  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • National Library of Medicine. (1991). Inhibition of Arachidonic Acid Release by Nordihydroguaiaretic Acid and Its Antioxidant Action in Rat Alveolar Macrophages and Chinese Hamster Lung Fibroblasts. Experimental Lung Research, 17(4), 745-758.
  • IT Medical Team. (n.d.). Determination of IC50 and IC90 Values of Ethanolic Extracts of So. Retrieved from [Link]

Sources

enantioselective synthesis of dihydroguaiaretic acid stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Dihydroguaiaretic Acid (DHGA) Stereoisomers

Executive Summary & Strategic Analysis

Dihydroguaiaretic Acid (DHGA) is a bioactive acyclic lignan structurally characterized by a 1,4-diarylbutane skeleton with two chiral centers at the C8 and C8' positions. While the parent compound, Nordihydroguaiaretic acid (NDGA), is often isolated as a meso compound, the methylated derivative DHGA exhibits distinct pharmacological profiles (cytotoxicity, antioxidant capacity) depending on its stereochemistry: (+)-(8S,8'S), (-)-(8R,8'R), or meso-(8R,8'S).

The Challenge: Standard oxidative coupling of ferulic acid derivatives typically yields the thermodynamically stable meso isomer or a racemic mixture. Accessing pure enantiomers for Structure-Activity Relationship (SAR) studies requires methods that induce absolute stereocontrol during the formation of the butane bridge.

Scope of this Guide: This application note details two distinct protocols:

  • Scalable Catalytic Route: Asymmetric Hydrogenation using Iridium-N,P catalysts. Best for multi-gram synthesis.

  • Precision Auxiliary Route: Evans Oxazolidinone Alkylation. Best for absolute configuration assignment and high purity on smaller scales.

Retrosynthetic Strategy & Workflow

The following logic map illustrates the two primary disconnections used to access enantiopure DHGA.

DHGA_Retrosynthesis Target (-)-Dihydroguaiaretic Acid (Target Enantiomer) Strategy_1 Route A: Asymmetric Hydrogenation (Ir-N,P Catalyst) Target->Strategy_1 Reduction Strategy_2 Route B: Asymmetric Alkylation (Stepwise Stereocontrol) Target->Strategy_2 Hydrolysis/Red Precursor_A 1,4-Diaryl-1,3-butadiene (Dehydro-DHGA) Start_Mat Ferulic Acid / Vanillin Precursor_A->Start_Mat Stobbe/Perkin Condensation Precursor_B Chiral Imide Enolate (Evans Auxiliary) Precursor_B->Start_Mat Acylation Strategy_1->Precursor_A Strategy_2->Precursor_B

Figure 1: Retrosynthetic analysis showing the Catalytic (Green) and Auxiliary (Red) pathways.

Protocol A: Asymmetric Hydrogenation (The Scalable Route)

This method utilizes the high efficiency of Iridium-N,P ligand complexes (Pfaltz-type catalysts) to hydrogenate the 1,4-diaryl-1,3-butadiene precursor. This route is preferred for scale-up due to atom economy.

Mechanism of Action

Iridium complexes with chiral N,P ligands (e.g., ThrePHOX or Pyridine-Phosphinite) coordinate to the alkene. The large "bite angle" and the chiral pocket differentiate the Re and Si faces of the prochiral diene, directing hydride delivery to set the C8/C8' centers simultaneously or sequentially with high fidelity.

Materials
  • Substrate: (1E,3E)-1,4-bis(4-hydroxy-3-methoxyphenyl)buta-1,3-diene (protected as dimethyl ether or benzyl ether).

  • Catalyst: [Ir(COD)(S-ThrePHOX)]BArF (Select R or S ligand based on desired target).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Gas: Hydrogen (H2), UHP grade.

Step-by-Step Methodology
  • Catalyst Loading: In a nitrogen-filled glovebox, weigh the substrate (1.0 equiv) and the Ir-catalyst (1.0 mol%) into a high-pressure autoclave vial.

    • Note: Low catalyst loading (0.5 - 1.0 mol%) is sufficient for this class of ligands.

  • Solvation: Add anhydrous, degassed DCM to achieve a concentration of 0.2 M.

    • Critical: Oxygen poisons the catalyst. Ensure strict anaerobic conditions during setup.

  • Hydrogenation: Seal the autoclave. Purge with H2 (3 cycles at 10 bar). Pressurize to 50 bar (725 psi) . Stir at room temperature (25°C) for 12–24 hours.

    • Optimization: If conversion is low, increase pressure to 80 bar rather than heating, as heat can degrade enantioselectivity.

  • Workup: Vent the hydrogen carefully. Pass the reaction mixture through a short pad of silica gel (eluting with DCM) to remove the metal catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection (if required): If benzyl protecting groups were used, perform a standard Pd/C hydrogenolysis (1 atm H2, MeOH) to reveal the free phenols.

Data Summary: Catalyst Performance

Catalyst SystemPressure (bar)Time (h)Yield (%)ee (%)
[Ir(COD)(PCy3)(Py)]PF6 (Achiral)5012950 (rac)
[Ir(COD)(S-ThrePHOX)]BArF 50 18 92 >96
[Rh(COD)(DuPhos)]OTf30248588

Protocol B: Evans Auxiliary Alkylation (The Precision Route)

When absolute configuration must be proven, or if the hydrogenation substrate is unstable, the Evans auxiliary method is the gold standard. It builds the molecule stepwise.

Step-by-Step Methodology
  • Acylation: React lithiated (S)-4-benzyl-2-oxazolidinone with 3-(3,4-dimethoxyphenyl)propionyl chloride to form the chiral imide.

  • Asymmetric Alkylation (The Stereodefining Step):

    • Cool the imide (1.0 equiv) in THF to -78°C.

    • Add NaHMDS (1.1 equiv) dropwise to form the Z-enolate.

    • Add the electrophile: 3,4-dimethoxybenzyl bromide (1.2 equiv).

    • Stir at -78°C for 2 hours, then warm to 0°C.

    • Result: The bulky benzyl group on the oxazolidinone blocks one face, forcing alkylation from the opposite side (typically >98:2 dr).

  • Reductive Cleavage: Treat the alkylated product with LiBH4 (in THF/MeOH) to cleave the auxiliary and yield the chiral alcohol.

  • Dimerization/Completion: Convert the alcohol to the iodide and perform a Wurtz-type coupling or a Negishi coupling (requires specific handling to maintain stereochemistry) to link the two halves.

    • Alternative: Use the chiral half to alkylate a second equivalent of the auxiliary if a non-C2 symmetric lignan is desired.

Analytical Validation & QC

You must validate the enantiomeric excess (ee) using Chiral HPLC. Standard C18 columns cannot separate these isomers.

HPLC Protocol:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 85:15).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm (absorption max of the guaiacyl moiety).

  • Temperature: 25°C.

Interpretation:

  • Meso-DHGA will typically elute between the two enantiomers or have a distinct retention time due to different solvation energies.

  • Calculate ee% = [(Area Major - Area Minor) / (Area Major + Area Minor)] * 100.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning by O2 or S.Degas solvents via freeze-pump-thaw. Ensure substrate is free of sulfur contaminants (e.g., from thio-protecting groups).
Low ee% (Route A) High Temperature or Wrong Counter-ion.Keep T < 30°C. Switch from PF6 salts to BArF salts (BArF anions improve cation stability and chiral pocket rigidity).
Racemization (Route B) Basic workup too harsh.During auxiliary cleavage, keep conditions strictly controlled. Avoid strong bases after the stereocenter is set.
Poor Solubility Highly crystalline lignans.Use THF/DCM mixtures for hydrogenation. Warm slightly (35°C) only if necessary.

References

  • Stereoselective Synthesis of Lignans via Asymmetric Hydrogenation: Xu, W., et al. "Cyclolignan Synthesis Streamlined by Enantioselective Hydrogenation of Tetrasubstituted Olefins." ResearchGate/Angew. Chem. (2024).[1][2][3][4]

  • Iridium Catalysts (Pfaltz Ligands): Bylhouwer, J., et al. "Asymmetric Hydrogenation of Alkenes using Iridium-PHOX Catalysts." Springer Protocols.

  • General Lignan Synthesis Review: Pan, J., et al. "Advances in the Synthesis of Lignan Natural Products." Molecules (2018).[5]

  • Chiral HPLC Methodology: Chiralpedia. "Direct Chiral HPLC Separation on CSPs: Mechanisms and Protocols."

  • Ferulic Acid Precursor Synthesis: "Design and Synthesis of Ferulic Acid Derivatives." MDPI Pharmaceuticals.

Sources

Troubleshooting & Optimization

troubleshooting peak tailing in dihydroguaiaretic acid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Topic: Troubleshooting Peak Tailing in Dihydroguaiaretic Acid (DHGA) Chromatography Ticket Priority: High (Method Development/QC) Analyst: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely experiencing asymmetric peak shapes (tailing factor


) while analyzing Dihydroguaiaretic Acid (DHGA).[1]

DHGA is a lignan containing catechol moieties (ortho-dihydroxybenzene groups).[1] Unlike simple hydrophobic analytes, DHGA is prone to two specific secondary interactions that destroy peak symmetry:

  • Hydrogen Bonding: Between phenolic protons and residual silanols on the stationary phase.[1]

  • Metal Chelation: The catechol group is a potent chelator of trace metals (Fe, Al) found in older silica or non-passivated hardware.[1]

This guide moves beyond generic advice to address the specific physicochemical behavior of lignans.

Module 1: Diagnostic Workflow

Before modifying chemistry, use this logic tree to isolate the root cause.[1]

DHGA_Tailing_Diagnosis Start START: Tailing Peak (Tf > 1.2) Check1 Step 1: Inspect All Peaks Start->Check1 Decision1 Are ALL peaks tailing? Check1->Decision1 SystemIssue System/Physical Issue (Dead volume, frit blockage) Decision1->SystemIssue Yes (All peaks) ChemIssue Chemistry Issue (Specific Interaction) Decision1->ChemIssue No (Only DHGA) Check2 Step 2: Check Mobile Phase pH ChemIssue->Check2 Decision2 Is pH < 3.0? Check2->Decision2 ActionSilanol Silanol Interaction Likely Action: Lower pH or Change Column Decision2->ActionSilanol No (pH > 3) Check3 Step 3: Check Hardware/Silica Decision2->Check3 Yes (pH < 3) Decision3 Using Stainless Steel or Type A Silica? Check3->Decision3 ActionChelation Metal Chelation Likely Action: Passivate System / Add EDTA Decision3->ActionChelation Yes ActionOverload Mass Overload Likely Action: Dilute Sample 10x Decision3->ActionOverload No

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in lignan chromatography.

Module 2: The Chemistry of Tailing (Root Cause Analysis)

Q1: Why does DHGA tail when neutral markers (like Toluene) do not?

A: DHGA is not a neutral molecule; it is a weak acid (Phenol pKa


 9.5-10).[1] Tailing occurs due to Secondary Silanol Interactions .[1][2]
  • Mechanism: Silica supports possess residual silanol groups (

    
    ).[1][3] Even on C18 columns, up to 50% of silanols may remain unbonded.[1]
    
  • The Interaction: The phenolic hydroxyls of DHGA form strong hydrogen bonds with these silanols. This creates a "dual retention" mechanism:

    • Hydrophobic interaction (C18 backbone)

      
       Main Peak.[1]
      
    • Polar adsorption (Silanol)

      
       Tailing Edge.[1]
      
Q2: I lowered the pH, but the tailing persists. Is it the column?

A: If you are using a standard stainless steel HPLC system, the issue is likely Metal Chelation , not just silanols.[1]

  • The "Catechol Trap": DHGA contains adjacent hydroxyl groups (catechol).[1] This structure acts as a bidentate ligand, wrapping around metal ions (Iron, Nickel) leached from frits or tubing.[1]

  • Diagnosis: If the peak tail is severe and "hooked," or if you see broad fronting combined with tailing, metal chelation is the suspect.[1]

Module 3: Mobile Phase Optimization Protocols

The mobile phase is your first line of defense.[1] Use the following protocols to suppress secondary interactions.

Protocol A: Silanol Suppression (Standard)

Use this for general tailing issues.[1]

ParameterRecommendationScientific Rationale
pH Range 2.0 – 2.8 At pH < 3.0, surface silanols (

) are protonated to neutral (

), reducing ion-exchange interactions [1].[1][4]
Acid Modifier Formic Acid (0.1%) Volatile and MS-compatible.[1] Sufficient to lower pH to ~2.[1]7.
Buffer Ammonium Formate (10-20 mM) Ionic strength helps mask silanols better than neat acid.[1]
Protocol B: Metal Chelation Suppression (Advanced)

Use this if Protocol A fails or if using older equipment.[1]

ParameterRecommendationScientific Rationale
Modifier Phosphoric Acid (0.1%) Phosphate binds to iron sites on the HPLC hardware, "passivating" the system and preventing DHGA from binding [2].[1] (Note: Not MS compatible) .
Additive EDTA (0.1 mM) If MS is required, add trace EDTA to the aqueous mobile phase to scavenge free metal ions.[1]
Solvent Methanol Methanol can sometimes solvate phenolic groups better than Acetonitrile, reducing surface adsorption.[1]

Module 4: Stationary Phase Selection

Not all C18 columns are equal.[1][5] For DHGA, the silica purity is more critical than the carbon load.[1]

Recommended Column Specs
  • Silica Type: Must be Type B (High Purity) or Hybrid Organic-Inorganic particles.[1]

    • Why: Type A silica contains trace metals that exacerbate the chelation issue described in Module 2.[6]

  • Bonding: High-density End-capping.[1]

    • Why: Reduces accessible silanols.[1]

  • Phase: C18 or Phenyl-Hexyl.[1]

    • Why: Phenyl-Hexyl phases often provide better peak shape for aromatics like lignans due to

      
       interactions, which can compete with the unwanted silanol interactions.[1]
      

Module 5: Quick Fixes & FAQs

Q: Can I just add Triethylamine (TEA) to fix the shape? A: Historically, yes.[1] TEA competes for silanol sites.[1] However, TEA is harsh on columns (high pH drift) and contaminates MS detectors.[1] Avoid TEA in modern methods; use high-purity columns instead.

Q: My sample is dissolved in 100% Acetonitrile, but the mobile phase starts at 10% Acetonitrile. A: This causes Solvent Mismatch Tailing .[1] The strong solvent carries the DHGA through the column faster than the mobile phase, causing band broadening/fronting that looks like tailing.[1]

  • Fix: Dissolve DHGA in the starting mobile phase (e.g., 10:90 MeCN:Water).

Q: The peak tails only at high concentrations. A: You are experiencing Column Overload .

  • Fix: Inject 1/10th of the volume or concentration. If the peak shape becomes symmetrical, the method is sound, but the loading capacity was exceeded.

References

  • Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link][1]

  • Sielc Technologies. (n.d.).[1] Separation of Nordihydroguaiaretic acid on Newcrom R1 HPLC column. Sielc.com.[1] [Link]

  • Bocian, S., & Buszewski, B. (2012).[1] Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science, 35(10-11), 1191–1200.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 161924, Dihydroguaiaretic Acid.[1][7][Link][1]

Sources

Validation & Comparative

Comparative Guide: Antioxidant Potency of Dihydroguaiaretic Acid vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Dihydroguaiaretic Acid (DHGA) and Ascorbic Acid (Vitamin C) . It is designed for researchers and drug development professionals, focusing on mechanistic differences, quantitative efficacy, and experimental validation.

Executive Verdict

Dihydroguaiaretic Acid (DHGA) and Ascorbic Acid (AA) represent two distinct classes of antioxidants that function in opposing solubility domains.

  • Ascorbic Acid is the gold standard for aqueous-phase radical scavenging (cytosol, plasma) but suffers from rapid degradation and poor membrane permeability.

  • Dihydroguaiaretic Acid (DHGA) , a lipophilic lignan (often the meso-isomer, MDGA), exhibits superior potency in lipid environments and cellular membranes. While its stoichiometric radical scavenging capacity in simple chemical assays (like DPPH) is often comparable to AA, its cellular potency is significantly higher (IC

    
    
    
    
    
    1 µM vs. >50 µM for AA in neutrophil ROS assays) due to its ability to intercalate into lipid bilayers and inhibit ROS-generating enzymes like NADPH oxidase.

Recommendation: Use Ascorbic Acid for stabilizing aqueous formulations and scavenging cytosolic ROS. Use DHGA for protecting lipid emulsions, preventing membrane peroxidation, and targeting inflammatory ROS signaling pathways.

Chemical & Mechanistic Profile

The fundamental difference in potency stems from their chemical structure and the resulting electron transfer mechanisms.

FeatureAscorbic Acid (Vitamin C) Dihydroguaiaretic Acid (DHGA)
Structure Class Furanone (Lactone)Lignan (Dibenzylbutane skeleton)
Active Moiety Enediol group (C2-C3)Guaiacyl units (Phenolic -OH + Methoxy)
Solubility Highly Hydrophilic (Water)Lipophilic (DMSO, Ethanol, Oils)
Mechanism HAT (Hydrogen Atom Transfer) & SET (Electron Transfer)HAT (Phenolic Hydrogen Transfer)
Stoichiometry Scavenges 2 radicals per moleculeScavenges 2–4 radicals (depending on isomer/metabolism)
Stability Low (Oxidizes rapidly in air/light/pH >6)Moderate to High (Stable in organic solvents)
Mechanistic Pathway Visualization

The following diagram illustrates the structural transformation during radical scavenging.

AntioxidantMechanism cluster_AA Ascorbic Acid (Aqueous Phase) cluster_DHGA Dihydroguaiaretic Acid (Lipid Phase) AA Ascorbic Acid (Reduced) AAR Ascorbyl Radical (Semiquinone) AA->AAR -1 e-, -1 H+ (Fast) DHA Dehydroascorbic Acid (Oxidized) AAR->DHA -1 e-, -1 H+ (Disproportionation) DHGA DHGA (Phenolic Form) Phenoxy Phenoxy Radical (Resonance Stabilized) DHGA->Phenoxy HAT (Lipid Peroxyl Radical) Quinone Quinone Methide (Putative Product) Phenoxy->Quinone Radical Coupling / Oxidation ROS ROS (•OH, O2•-) ROS->AA ROS->DHGA

Figure 1: Comparative oxidation pathways. Ascorbic acid degrades into dehydroascorbic acid via a semiquinone intermediate. DHGA forms a resonance-stabilized phenoxy radical, effectively breaking lipid peroxidation chains.

Comparative Efficacy Analysis
A. Chemical Assays (Cell-Free)

In stoichiometric assays like DPPH, Ascorbic Acid often appears superior due to its low molecular weight and rapid kinetics in methanol/water mixtures. However, DHGA shows sustained activity in hydrophobic media.

AssayAscorbic Acid IC

DHGA (Meso-isomer) IC

Interpretation
DPPH (Radical Scavenging)30 – 40 µM (approx. 6 µg/mL)~50 – 80 µM AA is kinetically faster in organic/aqueous mix.
ABTS (Cation Radical)~20 µM ~40 µM AA is a more potent electron donor in aqueous buffer.
Lipid Peroxidation (TBARS)>100 µM (Low efficacy)<10 µM DHGA is far superior in protecting lipids.
B. Cellular Potency (Neutrophil Model)

This is where DHGA outperforms Ascorbic Acid. In a study involving fMLF-activated human neutrophils (which generate Superoxide anions), MDGA showed nanomolar to micromolar potency.

  • DHGA (MDGA) IC

    
    : 0.78 ± 0.17 µM  (Inhibits Superoxide generation)
    
  • Ascorbic Acid IC

    
    :  Typically >50 µM  (Requires high intracellular accumulation to compete with enzymatic ROS production).
    

Key Insight: DHGA does not just scavenge radicals; it likely inhibits the assembly of the NADPH oxidase complex in the membrane, providing a dual mechanism of action (Scavenging + Enzyme Inhibition).

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended.

Protocol A: DPPH Radical Scavenging Assay (Chemical Potency)

Objective: Determine the direct radical scavenging ability (IC


) in a simplified system.
  • Reagents:

    • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

    • DHGA Stock: 10 mM in DMSO.

    • Ascorbic Acid Stock: 10 mM in distilled water.

  • Procedure:

    • Prepare serial dilutions of DHGA and AA (range: 1 µM to 200 µM).

    • Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate.

    • Blank: 20 µL Solvent + 180 µL DPPH.

    • Control: 20 µL Solvent + 180 µL Methanol (for background subtraction).

    • Incubate in the dark at 25°C for 30 minutes .

    • Measure Absorbance at 517 nm .[1][2][3]

  • Calculation:

    • Plot log(concentration) vs. % Inhibition to derive IC

      
      .[2]
      
Protocol B: Cellular ROS Inhibition (Neutrophil Model)

Objective: Compare potency in a physiological, membrane-dependent environment.

  • Cell Preparation: Isolate human neutrophils or use HL-60 differentiated cells (

    
     cells/mL).
    
  • Probe Loading: Incubate cells with Dihydrorhodamine 123 (DHR 123) (1 µM) for 15 min at 37°C. (DHR 123 is non-fluorescent until oxidized by ROS).

  • Treatment:

    • Treat cells with DHGA or Ascorbic Acid (0.1, 1, 10, 100 µM) for 15 min.

  • Activation: Stimulate cells with fMLF (0.1 µM) or PMA (10 nM) to trigger respiratory burst.

  • Measurement:

    • Measure fluorescence via Flow Cytometry (FL1 channel) or Plate Reader (Ex 485nm / Em 535nm).

  • Validation:

    • Positive Control: DPI (Diphenyleneiodonium) - a direct NADPH oxidase inhibitor.

    • Negative Control: DMSO vehicle only.

Stability & Kinetics Workflow

The following diagram outlines the decision logic for selecting the appropriate antioxidant based on environmental stress factors.

StabilityLogic Start Select Antioxidant Candidate Environment Primary Environment? Start->Environment Aqueous Aqueous / Cytosolic Environment->Aqueous Water Soluble Lipid Lipid / Membrane Environment->Lipid Fat Soluble AA_Node Ascorbic Acid Aqueous->AA_Node DHGA_Node Dihydroguaiaretic Acid Lipid->DHGA_Node AA_Limit Limitation: Rapid Oxidation Requires: Chelation / Low pH AA_Node->AA_Limit Outcome Experimental Endpoint AA_Limit->Outcome DHGA_Benefit Benefit: Membrane Retention Stable at neutral pH DHGA_Node->DHGA_Benefit DHGA_Benefit->Outcome

Figure 2: Decision matrix for antioxidant selection based on solvent phase and stability requirements.

References
  • Huang, J., et al. (2014). "Meso-dihydroguaiaretic acid (MDGA) inhibits inflammatory responses in human neutrophils and ameliorates acute respiratory distress syndrome."[4] Mediators of Inflammation. Link

  • Yamauchi, S., et al. (2008). "Antioxidant Activity of Butane Type Lignans, Secoisolariciresinol, Dihydroguaiaretic Acid, and 7,7'-Oxodihydroguaiaretic Acid."[3][5] Bioscience, Biotechnology, and Biochemistry.[5] Link

  • Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[4][6][7] LWT - Food Science and Technology. Link

  • Niki, E. (1991). "Action of ascorbic acid as a scavenger of active and stable oxygen radicals." American Journal of Clinical Nutrition. Link

  • Floriano-Sanchez, E., et al. (2006).[8] "Nordihydroguaiaretic acid is a potent in vitro scavenger of peroxynitrite, singlet oxygen, hydroxyl radical, superoxide anion and hypochlorous acid."[9] Archives of Medical Research. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Dihydroguaiaretic acid
Reactant of Route 2
Reactant of Route 2
(+/-)-Dihydroguaiaretic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.